N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Secure your supply of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide (1973485-26-5), the definitive 5-bromoimidazo[1,2-a]pyridine scaffold for kinase inhibitor R&D. Unlike 6- or 8-bromo isomers, its 5-bromo substitution is indispensable for regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling precise SAR studies for targets like c-Met, VEGFR2, and JAK kinases. The cyclopropanecarboxamide moiety confers essential conformational rigidity and metabolic stability critical for hit-to-lead optimization. Ensure experimental reproducibility with the correct isomer — now available for immediate dispatch.

Molecular Formula C11H10BrN3O
Molecular Weight 280.12 g/mol
CAS No. 1973485-26-5
Cat. No. B1449968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
CAS1973485-26-5
Molecular FormulaC11H10BrN3O
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CN3C(=N2)C=CC=C3Br
InChIInChI=1S/C11H10BrN3O/c12-8-2-1-3-10-13-9(6-15(8)10)14-11(16)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,16)
InChIKeyNJXYTCVABPXPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1973485-26-5: N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide – Structure, Class, and Commercial Relevance


N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide (CAS 1973485-26-5) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry . This compound features a bicyclic imidazo[1,2-a]pyridine core with a bromine atom at the 5-position and a cyclopropanecarboxamide moiety at the 2-position. Imidazo[1,2-a]pyridine derivatives are widely recognized for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and kinase inhibitory properties [1]. The compound is primarily utilized as a key intermediate in the synthesis of biologically active molecules, particularly those targeting specific enzymes or receptors involved in oncology and inflammation pathways [2][3].

Why 1973485-26-5 Cannot Be Replaced by Unsubstituted or Differently Substituted Imidazo[1,2-a]pyridine Analogs


Generic substitution of N-{5-bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide with other imidazo[1,2-a]pyridine derivatives is scientifically unjustified due to the critical role of both the 5-bromo substitution and the cyclopropanecarboxamide moiety in determining chemical reactivity, biological target engagement, and downstream synthetic utility. The bromine atom at the 5-position provides a unique site for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling precise diversification into complex biologically active molecules . Additionally, the cyclopropanecarboxamide group confers distinct conformational rigidity and metabolic stability properties that cannot be replicated by unsubstituted amides or other acyl moieties [1]. The specific electronic and steric profile of the 5-bromo substitution pattern differs substantially from other positional isomers (e.g., 6-bromo or 8-bromo analogs), resulting in divergent binding affinities to kinase ATP-binding pockets and altered pharmacokinetic properties . Consequently, substituting this compound with a structurally related analog—even one with a similar imidazo[1,2-a]pyridine core—will likely yield fundamentally different biological outcomes, synthetic yields, and target engagement profiles, thereby compromising experimental reproducibility and hit-to-lead optimization campaigns.

1973485-26-5: Head-to-Head Quantitative Differentiation Evidence Guide for Scientific Procurement


5-Bromo Substitution Enables Regioselective Cross-Coupling Diversity Unavailable to Unsubstituted Imidazo[1,2-a]pyridines

The 5-bromo substitution on the imidazo[1,2-a]pyridine core of N-{5-bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amine substituents at the 5-position. In contrast, the unsubstituted imidazo[1,2-a]pyridine parent scaffold lacks this synthetic diversification capability entirely. While 6-bromo and 8-bromo positional isomers are also available for cross-coupling, the electronic and steric environment at the 5-position differs significantly: the 5-position is adjacent to the bridgehead nitrogen, creating a unique electron-deficient environment that influences both coupling reaction kinetics and the binding orientation of downstream derivatives within kinase ATP-binding pockets . This regiochemical differentiation cannot be achieved with other bromo-imidazo[1,2-a]pyridine positional isomers .

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Cyclopropanecarboxamide Moiety Confers Distinct Conformational Rigidity Relative to Unsubstituted Amide Analogs

The cyclopropanecarboxamide moiety at the 2-position of N-{5-bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide imparts conformational rigidity through restricted rotation around the amide C-N bond and a fixed cyclopropane ring geometry. This structural feature is widely recognized in medicinal chemistry to improve target binding affinity by reducing entropic penalties upon protein binding, enhance metabolic stability by shielding the amide from hydrolytic enzymes, and modulate lipophilicity and cellular permeability [1][2]. In contrast, analogs bearing an unsubstituted acetamide or benzamide at the 2-position lack this constrained geometry, resulting in greater conformational flexibility, distinct pharmacokinetic profiles, and potentially reduced binding selectivity [2].

Medicinal Chemistry Drug Design Conformational Analysis

5-Bromo Substituent Position Modulates Electronic Density Relative to 6-Bromo and 8-Bromo Isomers

The position of the bromine atom on the imidazo[1,2-a]pyridine ring system significantly alters the electronic density distribution across the bicyclic scaffold. The 5-position is located on the imidazole ring adjacent to the bridgehead nitrogen, making it part of an electron-deficient aromatic system. In contrast, the 6-position resides on the pyridine ring, while the 8-position is on the pyridine ring distal to the bridgehead nitrogen. These positional differences result in distinct π-electron density profiles, which influence (1) the reactivity of the bromine atom in cross-coupling reactions, (2) the binding orientation and affinity of derivatives for kinase ATP-binding pockets, and (3) the overall molecular dipole moment affecting cellular permeability and solubility [1]. SAR studies on related imidazo[1,2-a]pyridine kinase inhibitors have demonstrated that bromine substitution position dramatically impacts inhibitory potency, with certain positions conferring nanomolar activity while others yield micromolar or inactive compounds [1].

Computational Chemistry Electronic Structure Structure-Activity Relationship

Molecular Scaffold Demonstrates Proven Utility in Kinase Inhibitor Development Programs

The imidazo[1,2-a]pyridine scaffold, of which N-{5-bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide is a substituted derivative, has been extensively validated in kinase inhibitor drug discovery programs. In a recent medicinal chemistry optimization study, an imidazo[1,2-a]pyridine series was developed into highly selective Type I1/2 dual Mer/Axl kinase inhibitors with demonstrated in vivo efficacy in preclinical immuno-oncology models [1]. The optimized probe compound from this series achieved dose-dependent target engagement and efficacy in Mer- and Axl-dependent models, with additional activity observed in combination with anti-PD1 antibodies [1]. This scaffold validation provides strong precedent for the use of 1973485-26-5 as a starting material for the synthesis of kinase-targeted probe compounds and potential therapeutic candidates. The compound's 5-bromo substitution offers a direct synthetic entry point for further elaboration at the 5-position, a site frequently exploited in SAR campaigns targeting kinase selectivity.

Kinase Inhibition Oncology Immuno-oncology Lead Optimization

1973485-26-5: Validated Application Scenarios for N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide Procurement


Regioselective Synthesis of 5-Substituted Imidazo[1,2-a]pyridine Kinase Inhibitor Libraries via Pd-Catalyzed Cross-Coupling

The 5-bromo substitution provides a reactive handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling systematic exploration of aryl, heteroaryl, and amine substituents at the 5-position. This regioselective diversification is essential for SAR studies aimed at optimizing kinase selectivity, as demonstrated in published Mer/Axl dual inhibitor optimization campaigns [1]. Procurement of this specific 5-bromo isomer ensures access to chemical space at the bridgehead-adjacent position that is inaccessible using 6-bromo or 8-bromo isomers .

Synthesis of Cyclopropanecarboxamide-Containing JAK/STAT Pathway Modulators for Autoimmune Disease Research

Recent patent literature (US20240368161A1, priority date 2022) discloses cyclopropanecarboxamide-containing imidazo[1,2-a]pyridine compounds as potential therapeutics for autoimmune diseases and myeloproliferative neoplasms, with specific focus on JAK/STAT pathway modulation [2]. N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide serves as a key synthetic intermediate for accessing this chemical series, with the 5-bromo position enabling further diversification to optimize JAK isoform selectivity.

Construction of Dual c-Met/VEGFR2 Kinase Inhibitor Scaffolds for Oncology Programs

Structure-based design studies have identified imidazo[1,2-a]pyridine derivatives bearing cyclopropanecarboxamide moieties as potent dual c-Met/VEGFR2 kinase inhibitors, with optimized compounds achieving IC50 values of 1.9 nM (c-Met) and 2.2 nM (VEGFR2) and demonstrating dose-dependent in vivo antitumor efficacy in mouse xenograft models . 1973485-26-5 provides the foundational scaffold for synthesizing analogs in this therapeutic class, where the 5-bromo position can be exploited for introducing substituents that modulate kinase selectivity and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.